molecular formula C11H14N2OS B132369 trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea CAS No. 141034-13-1

trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea

Cat. No. B132369
M. Wt: 222.31 g/mol
InChI Key: RJYUQSSRJOZYRV-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of 1,2,3,4-tetrahydro-1-naphthol . 1,2,3,4-Tetrahydro-1-naphthol is a reduced form of 1-naphthol, which itself is a derivative of naphthalene .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydro-1-naphthol, a related compound, is available . It’s a bicyclic compound with a hydroxyl group attached .


Chemical Reactions Analysis

Again, while specific reactions involving “trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea” are not available, 1,2,3,4-tetrahydro-1-naphthol and its derivatives are likely to undergo reactions typical of alcohols and aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For 1,2,3,4-tetrahydro-1-naphthol, the molecular weight is 148.2017 .

Scientific Research Applications

Fluorescent Signaling of Anions

A study by Qian and Liu (2003) explored novel fluorescent naphthylthioureas with hydroxymethyl groups, showing strong fluorescence enhancements upon complexation with anions. The presence of hydroxymethyl groups significantly influences the compounds’ conformations and enhances their ability to signal the presence of specific anions through fluorescence, demonstrating a potential application in chemical sensing and environmental monitoring Qian & Liu, 2003.

Microwave-Assisted Synthesis

Research by Ahyak et al. (2016) detailed the microwave irradiation technique in synthesizing thiourea derivatives from naphthylisothiocyanate, showing high efficiency and yield. This method presents a faster and more environmentally friendly approach to synthesizing thiourea derivatives, potentially useful in various synthetic and industrial applications Ahyak et al., 2016.

Speciation Determination of Chromium

Kiran et al. (2008) developed a method using preconcentration cloud point extraction (CPE) for determining chromium(III) and (VI) species in environmental samples with flame atomic absorption spectrometry (FAAS). This study illustrates the compound's application in environmental analysis, particularly in detecting and quantifying chromium species, which are of significant environmental concern Kiran et al., 2008.

Anticancer Properties

A computational study by Ruswanto et al. (2023) on Bis-(1-(benzoyl)-3-methyl thiourea) platinum (II) complex derivatives highlighted their potential as anticancer candidates. This research indicates the role of structural modifications in thiourea to enhance its anticancer effects, providing a basis for developing new anticancer drugs Ruswanto et al., 2023.

Molecular Structures and Binding Studies

Further studies have focused on the synthesis, molecular structure characterization, and preliminary binding studies with metal ions of thiourea derivatives. These investigations contribute to our understanding of the compound's interactions at the molecular level and its potential applications in the development of chemical sensors and metal ion detection Ngah et al., 2016.

properties

IUPAC Name

[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c12-11(15)13-10-8-4-2-1-3-7(8)5-6-9(10)14/h1-4,9-10,14H,5-6H2,(H3,12,13,15)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYUQSSRJOZYRV-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]([C@@H]1O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930974
Record name N-(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-(1,2,3,4-Tetrahydro-2-hydroxy-1-naphthalenyl)thiourea

CAS RN

141034-13-1
Record name Thiourea, (1,2,3,4-tetrahydro-2-hydroxy-1-naphthalenyl)-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141034131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)carbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-[(1R,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]thiourea
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